Mesembrenone

Descripción general

Descripción

Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . It is a member of pyrrolidines . It is similar to modern synthetic antidepressants, being a potent selective inhibitor of the serotonin transporter (SERT) and also a phosphodiesterase 4 (PDE4) inhibitor .

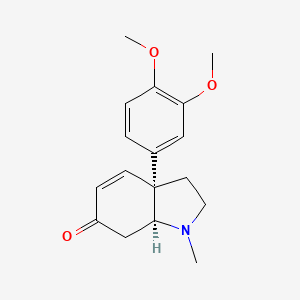

Molecular Structure Analysis

The molecular formula of Mesembrenone is C17H21NO3 . The IUPAC name is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one . The molecular weight is 287.35 g/mol .Aplicaciones Científicas De Investigación

Traditional Use

Mesembrenone is one of the main alkaloids found in Sceletium tortuosum , a plant species that was traditionally used for sedation and analgesia by the KhoiSan, a tribe in South Africa . The plant preparation, known as “Kanna” or “Kougoed”, was used by chewing, smoking, or sniffing .

Modern Recreational Use

Today, Kanna gains popularity as a legal high among drug users . This is due to the psychoactive properties of mesembrenone and other alkaloids present in the plant.

Antidepressant Properties

Mesembrenone is a potent selective inhibitor of the serotonin transporter (SERT), making it similar to modern synthetic antidepressants . It’s a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain and help improve mood .

Anti-Inflammatory and Antioxidant Properties

Research has shown that extracts of Sceletium tortuosum, which contain mesembrenone, have anti-inflammatory and antioxidant properties . This suggests potential applications in treating conditions associated with inflammation and oxidative stress .

Potential Treatment for Psychological and Psychiatric Disorders

Due to its calming effects and ability to promote a sense of well-being, mesembrenone is being researched for its potential use in treating clinical anxiety, depression, and other psychological and psychiatric disorders .

Metabolism Studies

Mesembrenone, along with mesembrine, another alkaloid from the same plant, has been studied for its metabolism in rat urine and pooled human liver preparations . These studies are crucial for monitoring the consumption of these substances, especially in urine .

Direcciones Futuras

There are identified gaps in the research field, including a lack of toxicology assays, a deficit of clinical assessments, too few bioavailability studies, and little to no investigation into the minor alkaloid groups found in Sceletium . Future studies are likely to see innovations in analytical techniques for rapid alkaloid identification and quality control purposes .

Propiedades

IUPAC Name |

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNHBCSWFYFPAN-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963667 | |

| Record name | Mesembrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesembrenone | |

CAS RN |

468-54-2 | |

| Record name | (+)-Mesembrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Mesembrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesembrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesembrenone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

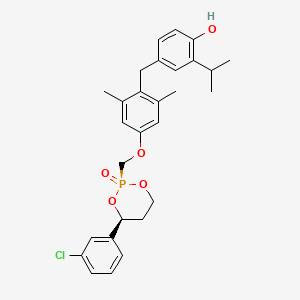

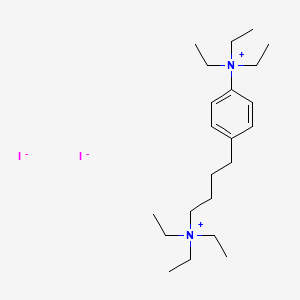

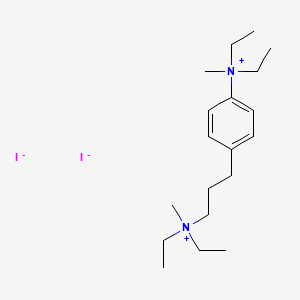

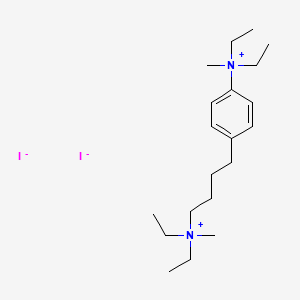

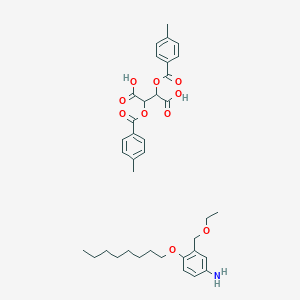

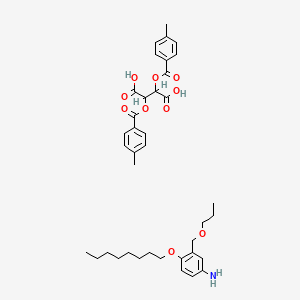

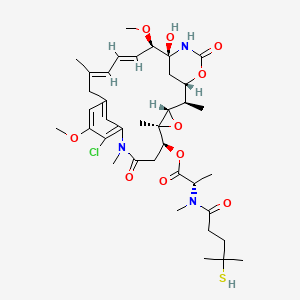

Feasible Synthetic Routes

Q & A

Q1: What is Mesembrenone and where is it found?

A1: Mesembrenone is a major alkaloid found in the Sceletium tortuosum plant, also known as Kanna. This succulent plant, indigenous to South Africa, has been traditionally used for its mood-altering effects. [, , ]

Q2: How does Mesembrenone exert its effects at the molecular level?

A2: Mesembrenone primarily acts as a potent inhibitor of Phosphodiesterase 4 (PDE4) and also demonstrates significant activity as a serotonin reuptake inhibitor. [, ] By inhibiting PDE4, Mesembrenone is thought to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes including mood regulation. [] Its serotonin reuptake inhibition activity contributes to increased serotonin levels in synapses, further influencing mood and potentially anxiety. []

Q3: What is the chemical structure of Mesembrenone?

A3: Mesembrenone possesses a complex molecular structure characteristic of alkaloids. It is classified as a Mesembrine-type alkaloid with a hexahydropyrrolo[2,1-a]isoquinoline core. [, , , , ]

Q4: What is the molecular formula and weight of Mesembrenone?

A4: The molecular formula of Mesembrenone is C17H21NO3. Its molecular weight is 287.35 g/mol. [, ]

Q5: Are there any specific analytical techniques used to identify and quantify Mesembrenone?

A5: Several analytical techniques are employed for the identification and quantification of Mesembrenone. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used. [, ] Additionally, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide definitive confirmation based on characteristic ions and fragmentation patterns. [] Gas chromatography coupled with mass spectrometry (GC-MS) is also employed for analysis. [, , ]

Q6: What is the significance of analytical method validation in Mesembrenone research?

A6: Method validation is crucial to ensure the accuracy, precision, and specificity of analytical methods used in Mesembrenone research. Validation involves establishing the method's linearity, range, sensitivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. [] This rigorous process ensures reliable and reproducible results, supporting the quality of research findings.

Q7: Has the pharmacokinetic profile of Mesembrenone been investigated?

A7: Pharmacokinetic studies in mice revealed that while Mesembrenone exhibits poor oral bioavailability, it demonstrates rapid distribution following intravenous administration. [] This suggests that alternative routes of administration or formulation strategies may be necessary to enhance its bioavailability.

Q8: Are there any known drug interactions or safety concerns associated with Mesembrenone?

A8: While Sceletium tortuosum extracts are marketed for various effects, it's crucial to acknowledge the limited research regarding Mesembrenone's safety profile, potential drug interactions, and long-term effects. [, ] Comprehensive toxicological studies and clinical trials are necessary to fully elucidate its safety profile and potential risks.

Q9: How does the structure of Mesembrenone influence its activity?

A9: Structural modifications to the Mesembrenone molecule can significantly impact its potency and selectivity towards its targets. [, , ] For instance, modifications to the ring system or substituents can alter its interactions with PDE4 or the serotonin transporter, thereby influencing its pharmacological effects.

Q10: Are there any environmental concerns associated with Mesembrenone or its source plant?

A11: The increasing demand for Sceletium tortuosum necessitates sustainable harvesting practices and cultivation methods to prevent overexploitation and preserve the plant's natural populations. Research on the plant's ecological role and potential environmental impact of cultivation is essential for responsible utilization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid](/img/structure/B1676232.png)